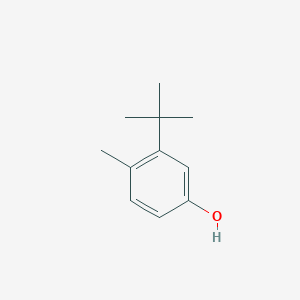

3-Tert-butyl-4-methylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Tert-butyl-4-methylphenol, also known as butylated hydroxytoluene, is a synthetic phenolic antioxidant. It is widely used in various industries due to its ability to prevent oxidation and extend the shelf life of products. This compound is particularly valued for its stability and effectiveness in protecting materials from degradation caused by free radicals.

Vorbereitungsmethoden

3-Tert-butyl-4-methylphenol can be synthesized through the alkylation of p-cresol with tert-butyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled conditions. The reaction yields this compound as the primary product, along with some side products like 2-tert-butyl-4-methylphenol .

Analyse Chemischer Reaktionen

3-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH).

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: It can participate in substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

3-Tert-butyl-4-methylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a stabilizer in various chemical reactions to prevent unwanted oxidation.

Wirkmechanismus

The primary mechanism by which 3-tert-butyl-4-methylphenol exerts its effects is through its antioxidant activity. It acts as a free radical scavenger, terminating the chain reactions initiated by free radicals and converting them into more stable, non-reactive species. This process helps to prevent the oxidative degradation of materials and biological molecules .

Vergleich Mit ähnlichen Verbindungen

3-Tert-butyl-4-methylphenol is often compared with other phenolic antioxidants, such as:

Butylated hydroxyanisole (BHA): Similar in function but differs in its chemical structure and specific applications.

2,6-Di-tert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar properties but different molecular targets and pathways.

2,6-Di-tert-butyl-p-cresol: Shares similar antioxidant properties but is used in different industrial applications. The uniqueness of this compound lies in its specific balance of stability, effectiveness, and versatility across various applications.

Biologische Aktivität

3-Tert-butyl-4-methylphenol, commonly known as BHT (butylated hydroxytoluene), is a phenolic compound widely used as an antioxidant in food and industrial applications. Its biological activity has been the subject of extensive research, revealing both beneficial and potentially harmful effects.

- Chemical Formula : C₁₁H₁₆O

- Molecular Weight : 176.25 g/mol

- CAS Number : 128-37-0

Antioxidant Activity

BHT is primarily recognized for its antioxidant properties, which protect against oxidative damage in biological systems. It inhibits lipid peroxidation, a process that can lead to cell membrane damage and various diseases, including cancer . The compound's mechanism involves scavenging free radicals and chelating metal ions, thus preventing oxidative stress.

Table 1: Antioxidant Properties of BHT

Cytotoxicity and Apoptosis

Research indicates that BHT can induce cytotoxic effects in certain cancer cell lines. For instance, a study demonstrated significant cytotoxicity against B16 murine melanoma cells with an IC50 value in the micromolar range . The induction of apoptosis has been linked to the activation of caspases and alterations in gene expression related to cell survival .

Inflammatory Response Modulation

BHT exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. In RAW264.7 macrophage cells, BHT reduced the expression levels of TNF-α and cyclooxygenase-2 (Cox2) when stimulated with lipopolysaccharides (LPS) . This suggests a potential therapeutic role for BHT in inflammatory diseases.

Metabolic Effects

In animal studies, BHT has been shown to affect metabolic pathways. A single intraperitoneal injection in rats led to increased nuclear DNA methyltransferase activity across various organs, indicating potential epigenetic effects . Moreover, BHT's metabolites have been reported to induce DNA strand breaks, raising concerns about its long-term safety profile .

Case Studies

- Case Study on Tumor Promotion : A study highlighted that while BHT acts as an antioxidant, it may also promote tumorigenesis in certain contexts. Mice exposed to BHT showed increased tumor incidence when combined with other carcinogens like aflatoxin B1 .

- Case Study on Hepatotoxicity : Research indicated that high doses of BHT could lead to hepatotoxic effects in laboratory animals, necessitating caution regarding its use in food products and supplements .

Eigenschaften

CAS-Nummer |

133-72-2 |

|---|---|

Molekularformel |

C11H16O |

Molekulargewicht |

164.24 g/mol |

IUPAC-Name |

3-tert-butyl-4-methylphenol |

InChI |

InChI=1S/C11H16O/c1-8-5-6-9(12)7-10(8)11(2,3)4/h5-7,12H,1-4H3 |

InChI-Schlüssel |

OBYOFMNDYOOIPV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)O)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.